Thymol Iodide

Description

The exact mass of the compound Thymol iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in chloroform, ether, collodion, fixed & volatile oils; slightly sol in alcohol; insol in alkaline soln, water, glycerol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2222. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thymol Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymol Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

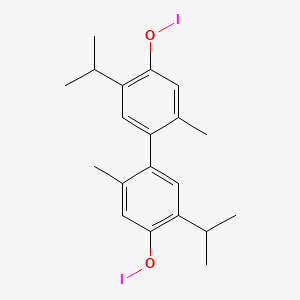

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOKWSLXDAIZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046081 | |

| Record name | Thymol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown or reddish-yellow solid; [HSDB] | |

| Record name | Thymol iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL | |

| Record name | THYMOL IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS | |

CAS No. |

552-22-7 | |

| Record name | I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol iodide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMOL IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A51HJM3XSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dithymol Diiodide: A Historical and Technical Review of its Medical Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dithymol diiodide, a compound synthesized from thymol and iodine, held a significant place in the physician's armamentarium during the late 19th and early 20th centuries. Primarily utilized as a topical antiseptic and wound dressing, it was lauded for its desiccating and antimicrobial properties. This document provides a comprehensive technical overview of the historical applications of dithymol diiodide in medicine. It details its chemical properties, historical synthesis methods, and its principal applications in wound care and dermatology. While quantitative efficacy data from the era is scarce due to the lack of modern clinical trial methodologies, this guide collates available information on its formulations and perceived therapeutic action. The document also presents diagrams to illustrate the chemical synthesis and the presumed mechanism of action based on historical understanding.

Introduction

Prior to the advent of antibiotics, the management of wounds and infections relied heavily on topical antiseptics. Among these, iodine-containing compounds were prominent. Dithymol diiodide, often known by the trade name Aristol, emerged as a popular iodoform substitute, valued for its apparent lack of toxicity and odor compared to iodoform. This guide delves into the historical medical use of this compound, providing a technical resource for researchers interested in the evolution of antiseptic treatments and the potential for rediscovering historical compounds.

Chemical and Physical Properties

Dithymol diiodide is a mixture of iodine derivatives of thymol, principally dithymol diiodide.[1] It is a reddish-brown or reddish-yellow, bulky, amorphous powder with a slight aromatic odor.[1] It was considered practically insoluble in water and glycerin, slightly soluble in alcohol, and readily soluble in ether, chloroform, and fatty oils.

Table 1: Chemical and Physical Properties of Dithymol Diiodide

| Property | Description |

| Chemical Name | Dithymol diiodide |

| Synonyms | Thymol Iodide, Aristol, Annidalin, Iodistol, Iodothymol[1] |

| Chemical Formula | C₂₀H₂₄I₂O₂ |

| Molecular Weight | 550.2 g/mol |

| Appearance | Reddish-brown or reddish-yellow amorphous powder[1] |

| Odor | Slight aromatic odor |

| Solubility | Insoluble in water; Slightly soluble in alcohol; Soluble in ether, chloroform, collodion, and oils |

| Iodine Content | Approximately 45% |

Historical Synthesis and Experimental Protocols

The synthesis of dithymol diiodide was a significant development in late 19th-century pharmacology. The process, while straightforward in principle, required careful control of reactants to achieve the desired product.

General Synthesis Protocol

The most common method for preparing dithymol diiodide involved the reaction of thymol with iodine in an alkaline solution. The following is a generalized protocol based on historical descriptions:

-

Preparation of Thymol Solution: A solution of thymol is prepared in an aqueous solution of sodium hydroxide. This results in the formation of sodium thymolate.

-

Preparation of Iodine Solution: A solution of iodine and potassium iodide is prepared in water. Potassium iodide is used to increase the solubility of iodine in water.

-

Reaction: The iodine-potassium iodide solution is gradually added to the alkaline thymol solution with constant stirring.

-

Precipitation: Upon addition of the iodine solution, a reddish-brown precipitate of dithymol diiodide is formed.

-

Purification: The precipitate is then washed thoroughly with water to remove any unreacted starting materials and by-products.

-

Drying: The purified dithymol diiodide is then dried, resulting in a fine, amorphous powder.

Historical Medical Applications

Dithymol diiodide was primarily employed as a topical agent for a variety of skin conditions and wounds. Its perceived benefits stemmed from its antiseptic, absorbent, and protective qualities.

Wound Care

As a surgical dressing, dithymol diiodide was used to treat a wide range of wounds, including ulcers, burns, and abscesses. It was applied as a dusting powder, in ointments, or as a component of medicated gauze. The powder form was particularly valued for its ability to absorb wound exudate, creating a dry environment that was believed to inhibit bacterial growth. Historical accounts suggest its use for skin infections, including those caused by Staphylococcus species, at a time when antibiotic options were nonexistent.[2]

Table 2: Historical Formulations of Dithymol Diiodide in Wound Care

| Formulation | Composition | Application |

| Dusting Powder | Pure dithymol diiodide, sometimes mixed with boric acid or talc. | Applied directly to wounds, ulcers, and burns to absorb moisture and provide an antiseptic barrier. |

| Ointment | 10-20% dithymol diiodide in a base of petrolatum, lanolin, or paraffin. | Used for dressing ulcers, burns, and other skin lesions. |

| Collodion Solution | 10% dithymol diiodide in flexible collodion. | Applied as a protective and antiseptic film over minor wounds and abrasions. |

| Oily Solution | 5-10% dithymol diiodide in olive oil or liquid paraffin. | Used for treating burns and for application to mucous membranes. |

Dermatology

In dermatology, dithymol diiodide was used to treat various skin diseases, including eczema, psoriasis, and fungal infections. Its antifungal properties made it a treatment for conditions like ringworm.[1]

Other Applications

Historical texts also mention its use in dentistry as an antiseptic dressing for root canals and in the treatment of periodontal pockets. It was also used in nasal and throat affections, often applied as an insufflation (a fine powder blown into a cavity).

Proposed Mechanism of Action (Historical Perspective)

The therapeutic action of dithymol diiodide was not understood in the detailed biochemical terms of modern pharmacology. However, the prevailing theory was that the compound slowly released iodine upon contact with wound exudates. This gradual release of iodine was thought to be responsible for its antiseptic effect without causing the irritation associated with pure iodine solutions. The thymol component was also known to have antimicrobial properties.

Decline in Use and Modern Perspective

The use of dithymol diiodide declined significantly with the discovery and widespread availability of sulfonamides and penicillin in the mid-20th century. These new systemic antibiotics offered far more effective treatment for bacterial infections. Furthermore, the lack of rigorous clinical trials to support the efficacy of dithymol diiodide, by modern standards, contributed to its obsolescence.

From a modern perspective, the historical use of dithymol diiodide highlights the ingenuity of early pharmaceutical chemistry in addressing the critical need for antimicrobial agents. While no longer in clinical use, the study of such compounds can provide valuable insights into historical medical practices and the evolution of drug development. The broad-spectrum antimicrobial properties of its components, thymol and iodine, are well-established, lending credence to its historical application.[3]

Conclusion

Dithymol diiodide was a cornerstone of topical antiseptic therapy in the pre-antibiotic era. Its synthesis represented a significant advancement in providing a less toxic and more manageable alternative to iodoform. While its use has been superseded by more effective and evidence-based treatments, a technical understanding of its historical application provides valuable context for researchers in the fields of medical history, pharmacology, and drug development. The principles of its formulation and proposed mechanism of action reflect the empirical and observational nature of medicine during its time. Further historical research may yet uncover more detailed quantitative data that could offer a more complete picture of the therapeutic role of this once-important compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Thymol Iodide (CAS Number: 552-22-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol Iodide, registered under CAS number 552-22-7, is a chemical compound known for its antiseptic and antifungal properties.[1][2] It is a derivative of thymol, a naturally occurring monoterpenoid phenol found in oil of thyme. This guide provides a comprehensive overview of the core physicochemical properties of Thymol Iodide, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanisms of action. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

The physicochemical properties of Thymol Iodide are crucial for its formulation, application, and understanding its biological activity. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄I₂O₂ | [3][4] |

| Molecular Weight | 550.21 g/mol | [4] |

| Appearance | Reddish-brown or reddish-yellow, bulky powder. | [5] |

| Odor | Slight aromatic odor. | [5] |

| Melting Point | 69 °C | [] |

| Boiling Point | 479.0 ± 55.0 °C (Predicted) | |

| Density | 1.617 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water and glycerol; slightly soluble in alcohol; readily soluble in chloroform, ether, collodion, and fixed or volatile oils. | [2][5][7] |

| Stability | Stable under normal conditions, but may be light sensitive. Loses iodine on prolonged exposure to light. | [5] |

| InChI Key | SHOKWSLXDAIZPP-UHFFFAOYSA-N | |

| SMILES | CC(C)c1cc(c(C)cc1OI)-c2cc(C(C)C)c(OI)cc2C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of Thymol Iodide are outlined below. While a specific USP monograph for Thymol Iodide is not available, the following protocols are based on standard analytical methods and the available information for thymol and related iodinated compounds.[1]

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of Thymol Iodide is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point (69 °C), the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow (0.5-1 °C).

-

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance, spatulas, various solvents (water, ethanol, chloroform, ether).

-

Procedure:

-

Approximately 10 mg of Thymol Iodide is weighed and placed into each of four separate test tubes.

-

To the first test tube, 1 mL of distilled water is added.

-

To the second, third, and fourth test tubes, 1 mL of ethanol, chloroform, and ether are added, respectively.

-

Each tube is vortexed for 30 seconds.

-

The tubes are visually inspected for the dissolution of the solid.

-

Observations are recorded as "insoluble," "slightly soluble," or "readily soluble."

-

Assay for Iodine Content

The official preparation of Thymol Iodide should contain not less than 43% iodine.[3][5][8] A titrimetric method can be employed for this determination.

-

Apparatus: Erlenmeyer flask, burette, analytical balance, pipettes.

-

Reagents: 0.1 N sodium thiosulfate solution, potassium iodide solution, starch indicator solution.

-

Procedure:

-

Accurately weigh approximately 0.5 g of Thymol Iodide and transfer it to an Erlenmeyer flask.

-

Dissolve the sample in a suitable organic solvent that does not react with the reagents (e.g., chloroform).

-

Add 10 mL of potassium iodide solution.

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.

-

As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue color.

-

Continue the titration dropwise until the blue color disappears.

-

The volume of sodium thiosulfate solution used is recorded, and the percentage of iodine is calculated.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key chemical and biological processes related to Thymol Iodide.

Synthesis of Thymol Iodide

References

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. sterislifesciences.com [sterislifesciences.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. eskayiodine.com [eskayiodine.com]

- 5. Thymol Iodide | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to the Solubility of Thymol Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thymol iodide, a compound with a history of use as an antiseptic and antifungal agent. Understanding its solubility profile in various organic solvents is critical for its formulation, analysis, and application in pharmaceutical and research settings. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and illustrates the logical workflow of such a procedure.

Core Topic: Solubility of Thymol Iodide

Thymol iodide (C₂₀H₂₄I₂O₂), also known as dithymol diiodide, is a reddish-brown or reddish-yellow bulky powder with a slight aromatic odor.[1] Its utility in various applications is intrinsically linked to its solubility characteristics. This guide focuses on its solubility in common organic solvents, a key parameter for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data

The solubility of thymol iodide is qualitatively well-documented, though precise quantitative data in scientific literature is sparse. The following table summarizes the available quantitative and qualitative solubility information for thymol iodide in a range of organic and aqueous solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Chloroform | Readily Soluble, Very Soluble, Freely Soluble[1][2] | Data not available in searched literature |

| Ether | Readily Soluble, Very Soluble, Freely Soluble[1][2] | Data not available in searched literature |

| Ethanol | Slightly Soluble[1] | < 1 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | Insoluble or Slightly Soluble[3] | < 1 mg/mL[3] |

| Collodion | Readily Soluble[1] | Data not available in searched literature |

| Fixed and Volatile Oils | Readily Soluble[1] | Data not available in searched literature |

| Glycerol | Insoluble[1] | Data not available in searched literature |

| Water | Insoluble[2] | < 0.1 mg/mL[3] |

| Alkaline Solutions | Insoluble[1] | Data not available in searched literature |

Experimental Protocols

While a specific, standardized protocol for the determination of thymol iodide solubility is not extensively detailed in the available literature, a robust methodology can be adapted from general principles of solubility testing for pharmaceutical compounds. The following is a detailed, adaptable protocol based on the gravimetric method, a reliable and widely used technique for solubility determination.

Protocol: Determination of Thymol Iodide Solubility by the Gravimetric Method

1. Objective:

To determine the saturation solubility of thymol iodide in a selected organic solvent at a specified temperature.

2. Materials:

-

Thymol Iodide powder

-

Selected organic solvent (e.g., Chloroform, Ether, Ethanol)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

3. Procedure:

-

Solvent Saturation:

-

Add an excess amount of thymol iodide powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a filter or a small amount of glass wool.

-

For volatile solvents, this step should be performed as quickly as possible to minimize solvent evaporation.

-

-

Separation of Undissolved Solute:

-

To ensure the complete removal of any undissolved thymol iodide, centrifuge the collected supernatant at a high speed (e.g., 5000 rpm for 15 minutes).

-

Alternatively, or in addition, filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Transfer a precise volume of the clear, saturated solution into the pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the decomposition point of thymol iodide may be used.

-

Once the solvent is completely evaporated, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the container with the dried thymol iodide residue.

-

-

Calculation:

-

Calculate the mass of the dissolved thymol iodide by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in various units, such as g/100mL or mg/mL, using the following formula:

Solubility (g/100mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

4. Analytical Method for Concentration Determination (Alternative to Gravimetric Analysis):

For a more precise determination, especially for lower solubilities, the concentration of thymol iodide in the saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. This would involve creating a calibration curve with standard solutions of known thymol iodide concentrations.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the solubility of thymol iodide.

Caption: Experimental workflow for determining thymol iodide solubility.

Caption: Logical relationships in thymol iodide solubility studies.

References

Spectroscopic and Synthetic Elucidation of Thymol Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol iodide, known chemically as dithymol diiodide, is a compound synthesized from thymol, a natural monoterpenoid phenol. It has historical use as an antiseptic and antifungal agent. This technical guide provides a detailed overview of the spectroscopic characteristics and a generalized synthetic protocol for thymol iodide. Due to the limited availability of published experimental spectra for dithymol diiodide, this guide presents predicted spectroscopic data based on the known structure and the spectral characteristics of its precursor, thymol. This information is intended to serve as a valuable resource for researchers in drug development and chemical synthesis.

Experimental Protocols

Synthesis of Thymol Iodide (Dithymol Diiodide)

The synthesis of thymol iodide is achieved through the oxidative coupling of thymol in the presence of iodine. The following is a generalized protocol based on established chemical principles for the formation of dithymol diiodide.

Materials:

-

Thymol

-

Sodium Hydroxide (NaOH)

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Distilled Water

-

Ethanol

-

Hydrochloric Acid (HCl, dilute)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Thymolate Solution: Dissolve a specific molar equivalent of thymol in an aqueous solution of sodium hydroxide. This deprotonates the phenolic hydroxyl group of thymol to form the sodium thymolate salt, which is more reactive.

-

Preparation of the Iodine-Potassium Iodide Solution: Separately, dissolve iodine in an aqueous solution of potassium iodide. The potassium iodide aids in the dissolution of iodine through the formation of the triiodide ion (I₃⁻).

-

Reaction: Slowly add the iodine-potassium iodide solution to the stirred thymolate solution at room temperature. The reaction is an oxidative coupling where the iodine acts as an oxidizing agent.

-

Precipitation and Isolation: The product, thymol iodide, is insoluble in the aqueous reaction mixture and will precipitate out as a reddish-brown solid. The precipitate is collected by vacuum filtration and washed with distilled water to remove any unreacted salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.

-

Drying: The purified thymol iodide is dried under vacuum over a desiccant like anhydrous sodium sulfate to remove any residual solvent.

Data Presentation

Predicted Spectroscopic Data of Thymol Iodide

The following tables summarize the predicted spectroscopic data for thymol iodide (dithymol diiodide). These predictions are based on the expected structural changes from the thymol precursor.

Table 1: Predicted ¹H NMR Spectroscopic Data for Thymol Iodide

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| ~ 7.0 - 7.5 | Singlet | 2H | Aromatic C-H | The exact shift will depend on the position of the C-C bond. |

| ~ 3.0 - 3.5 | Septet | 2H | -CH(CH₃)₂ | Isopropyl methine proton. |

| ~ 2.0 - 2.5 | Singlet | 6H | Ar-CH₃ | Methyl protons on the aromatic ring. |

| ~ 1.0 - 1.5 | Doublet | 12H | -CH(CH₃)₂ | Isopropyl methyl protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Thymol Iodide

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 150 - 155 | Aromatic | C-O |

| ~ 130 - 140 | Aromatic | C-C (quaternary) |

| ~ 125 - 130 | Aromatic | C-H |

| ~ 90 - 100 | Aromatic | C-I |

| ~ 30 - 35 | Aliphatic | -CH(CH₃)₂ |

| ~ 20 - 25 | Aliphatic | -CH(CH₃)₂ |

| ~ 15 - 20 | Aliphatic | Ar-CH₃ |

Table 3: Predicted IR Spectroscopic Data for Thymol Iodide

| Wavenumber (cm⁻¹) | Bond Vibration | Notes |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (from isopropyl and methyl groups) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1200 - 1000 | C-O stretch | Aryl ether-like linkage |

| 600 - 500 | C-I stretch | |

| Absent | ~ 3600 - 3200 | O-H stretch |

Table 4: Predicted Mass Spectrometry Data for Thymol Iodide

| m/z | Ion | Notes |

| 550.21 | [M]⁺ | Molecular ion peak corresponding to the formula C₂₀H₂₄I₂O₂. |

| 423.21 | [M - I]⁺ | Loss of one iodine atom. |

| 296.21 | [M - 2I]⁺ | Loss of both iodine atoms. |

| 149.22 | [C₁₀H₁₃O]⁺ | Fragment corresponding to a thymol-like radical cation. |

| 135.20 | [C₉H₁₁O]⁺ | Further fragmentation of the thymol-like unit. |

Mandatory Visualization

Experimental Workflow for the Synthesis of Thymol Iodide

Caption: Synthetic workflow for thymol iodide.

Conclusion

The Rise and Fall of a Forgotten Antiseptic: A Technical History of Thymol Iodide

For decades at the turn of the 20th century, thymol iodide, a reddish-brown powder with a faint aromatic scent, held a prominent place in the physician's arsenal as a topical antiseptic. A derivative of the well-known phenol, thymol, and the potent halogen, iodine, it was developed as a less irritating alternative to elemental iodine. This technical guide delves into the discovery, synthesis, and historical application of thymol iodide, providing a comprehensive overview for researchers, scientists, and drug development professionals. While its use was largely empirical and has since been superseded by more effective agents, an examination of its history offers valuable insights into the evolution of antiseptic medicine.

Historical Context and Discovery

Thymol iodide emerged in an era of burgeoning understanding of germ theory, largely propelled by the work of pioneers like Joseph Lister. The antiseptic properties of both thymol, a natural phenol derived from thyme oil, and iodine were well-recognized. However, the direct application of iodine could be caustic and irritating to tissues. This created a need for a compound that could deliver the antimicrobial benefits of iodine in a less aggressive form.

Thymol iodide, also known by the trade name Aristol, was introduced as a dusting powder for wounds, ulcers, and various skin conditions. It was believed to combine the antiseptic qualities of its parent molecules, slowly releasing iodine upon contact with wound exudate to exert its antimicrobial effect. Its use was widespread in the late 19th and early 20th centuries, valued for its desiccating and antiseptic properties. However, its application was based more on clinical observation and tradition rather than the rigorous, quantitative scientific evaluation that is standard today.

Synthesis of Thymol Iodide

The primary method for synthesizing thymol iodide was established by Messinger and Vortmann in 1889. The process involves the treatment of a thymol solution in an alkaline medium with an iodine-potassium iodide solution.[1]

Experimental Protocol: Synthesis of Thymol Iodide (after Messinger and Vortmann, 1889)

-

Preparation of Thymol Solution: A solution of thymol is prepared by dissolving it in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group of the thymol, forming sodium thymolate, which is soluble in water.

-

Preparation of Iodine Solution: A solution of iodine is prepared by dissolving elemental iodine in an aqueous solution of potassium iodide. The potassium iodide facilitates the dissolution of iodine through the formation of the triiodide ion (I₃⁻).

-

Reaction: The iodine-potassium iodide solution is then added to the alkaline thymol solution. This results in the iodination of the thymol molecule. The resulting product, thymol iodide, is a mixture of iodine derivatives of thymol, principally dithymol diiodide.

-

Precipitation and Purification: Thymol iodide precipitates out of the solution as a reddish-brown powder. The precipitate is then collected, washed to remove impurities, and dried. The official preparation was specified to contain not less than 43% iodine.[1]

Proposed Mechanism of Antiseptic Action

The antiseptic properties of thymol iodide are attributed to the combined effects of its constituent parts: iodine and thymol. The prevailing theory during its use was that the compound would slowly decompose upon contact with wound surfaces, gradually releasing iodine.

-

Iodine's Role: The liberated iodine was believed to be the primary antimicrobial agent. Iodine is a potent oxidizing agent that disrupts microbial cells by iodinating proteins and inactivating enzymes. It is also thought to interfere with the nucleic acid structure of microorganisms.

-

Thymol's Role: Thymol, being a phenol, possesses its own antiseptic properties. It is known to disrupt the cell membranes of bacteria, leading to leakage of intracellular components and cell death. In the context of thymol iodide, it was also suggested that the thymol component could enhance the penetration of the compound into the skin.

Quantitative Data on Antimicrobial Activity

A significant challenge in creating a modern technical profile for thymol iodide is the lack of quantitative antimicrobial data from the historical period of its use. The evaluation of antiseptics in the late 19th and early 20th centuries was not standardized, and concepts like Minimum Inhibitory Concentration (MIC) were not routinely determined as they are today.

To provide some context for the antiseptic potential of this class of compounds, the following tables summarize modern quantitative data for thymol, the precursor to thymol iodide. It is crucial to note that these data are for thymol alone and not thymol iodide. The actual antimicrobial activity of thymol iodide may have differed.

| Table 1: Minimum Inhibitory Concentration (MIC) of Thymol against various Microorganisms | |

| Microorganism | MIC (µg/mL) |

| Escherichia coli | 187.5 |

| Staphylococcus aureus | 310 |

| Candida albicans | 16.3 |

| Streptococcus pyogenes | 1.9 |

| Streptococcus mutans | 3.6 |

| Porphyromonas gingivalis | 32 |

| Aggregatibacter actinomycetemcomitans | 32 |

| Table 2: Minimum Bactericidal Concentration (MBC) of Thymol against various Microorganisms | |

| Microorganism | MBC (µg/mL) |

| Escherichia coli | 375 |

| Staphylococcus aureus | Not specified in reviewed literature |

| Clostridium perfringens | 750 |

| Salmonella Typhimurium | 750 |

| Salmonella Pullorum | 750 |

Historical Experimental Protocols for Antiseptic Evaluation

-

Preparation of Bacterial Cultures: Pure cultures of pathogenic bacteria, a technique pioneered by Robert Koch, would be grown in a liquid medium such as nutrient broth.

-

Antiseptic Preparation: The antiseptic, in this case, thymol iodide powder, would be suspended or dissolved in a suitable carrier to create various concentrations.

-

Inoculation and Observation: A standardized amount of the bacterial culture would be added to test tubes containing different concentrations of the antiseptic. These tubes would then be incubated.

-

Assessment of Growth: After incubation, the tubes would be visually inspected for turbidity, an indicator of bacterial growth. The lowest concentration of the antiseptic that prevented visible growth would be considered the effective concentration.

-

Comparative Studies: The efficacy of the new antiseptic would often be compared to that of an established antiseptic, most commonly phenol (carbolic acid). This "carbolic acid coefficient" was an early attempt to standardize the measurement of antiseptic potency.

Conclusion

Thymol iodide represents a fascinating chapter in the history of antiseptic medicine. Born from the need for a gentler yet effective topical antimicrobial, its use was widespread for several decades. While it has been relegated to the annals of medical history, a review of its synthesis, proposed mechanism, and the historical context of its use provides valuable insights for modern drug development. The story of thymol iodide underscores the importance of rigorous, quantitative evaluation in the development of antimicrobial agents and highlights the significant advancements in microbiological and pharmacological sciences over the past century.

References

Thymol Iodide: An In-depth Technical Guide to its Antifungal and Antibacterial Spectrum

Disclaimer: Modern, peer-reviewed scientific literature lacks specific quantitative data on the antifungal and antibacterial spectrum of thymol iodide as a distinct compound. Its historical use as an antiseptic has been predicated on the well-established antimicrobial properties of its constituent components: thymol and iodine. This guide provides a comprehensive overview of the antimicrobial activity of thymol, the primary bioactive organic component of thymol iodide, supplemented with information on the antimicrobial actions of iodine.

Introduction to Thymol Iodide

Thymol iodide is a compound derived from thymol and iodine, historically employed as a topical antiseptic and dusting powder for wounds and skin infections.[1][2] Its use was largely empirical, based on the recognized antimicrobial activities of thymol, a natural phenol found in thyme oil, and iodine, a well-known disinfectant.[2] While contemporary medical literature provides minimal evidence to support its clinical efficacy with rigorous scientific evaluation, an examination of its components offers insight into its presumed antimicrobial action.[1][2] The active iodine component is believed to disrupt microbial protein and nucleic acid structures, while thymol is thought to enhance skin penetration.[3]

Antifungal and Antibacterial Spectrum of Thymol

Thymol has demonstrated a broad spectrum of antimicrobial activity against various fungal and bacterial pathogens. The following tables summarize the available quantitative data from in vitro studies.

Antibacterial Spectrum of Thymol

| Bacterium | Strain | Test Method | MIC (μg/mL) | MBC (μg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | MTCC 96 | Broth Dilution | 62.5 | - | 25 ± 0.98 | [4] |

| Staphylococcus aureus | MRSA | Broth Microdilution | 250 | - | - | [5] |

| Streptococcus mutans | MTCC 890 | Broth Dilution | 125 | - | 17 ± 0.79 | [4] |

| Bacillus subtilis | MTCC 121 | Broth Dilution | 125 | - | 15 ± 0.68 | [4] |

| Escherichia coli | MTCC 723 | Broth Dilution | 250 | - | 13 ± 0.51 | [4] |

| Escherichia coli | - | Broth Microdilution | 187.5 | 375 | - | [6] |

| Pseudomonas aeruginosa | - | Broth Microdilution | 500 | - | - | [7] |

| Salmonella Typhimurium | - | Broth Microdilution | 125 | - | - | [5] |

| Acinetobacter baumannii | - | Broth Microdilution | 125 | - | - | [5] |

| Streptococcus iniae | HT strain | Gradient Dilution | 128 | 256 | - | [8] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note that zone of inhibition values are dependent on the concentration of thymol used.

Antifungal Spectrum of Thymol

| Fungus | Strain | Test Method | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Candida albicans | Clinical Isolates | Microdilution | 39 | - | [9] |

| Candida tropicalis | Clinical Isolates | Microdilution | 78 | - | [9] |

| Candida krusei | Clinical Isolates | Microdilution | 39 | - | [9] |

| Fusarium graminearum | 59 Isolates | - | EC50: 26.3 | - | [10] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half maximal effective concentration.

Mechanism of Action of Thymol

Thymol's antimicrobial activity is primarily attributed to its ability to disrupt the microbial cell membrane. Its phenolic nature allows it to partition into the lipid bilayer, altering its structure and increasing its permeability. This leads to the leakage of intracellular components, such as ions and ATP, and ultimately results in cell death.[11][12]

In fungi, thymol has been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[10] This disruption further compromises membrane integrity and function.

Caption: Proposed mechanism of thymol's antimicrobial action.

Antimicrobial Properties of Iodine

Iodine, the other key component of thymol iodide, is a potent broad-spectrum antimicrobial agent. Its mechanism of action involves the direct iodination of microbial proteins and fatty acids, leading to the inhibition of essential enzymes and the disruption of cellular structures. Iodine is effective against a wide range of bacteria, viruses, fungi, and spores.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of thymol's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial susceptibility.[13]

Broth Microdilution Method:

-

Preparation of Thymol Stock Solution: A stock solution of thymol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of thymol in which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

-

Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

Reading Results: The MBC/MFC is the lowest concentration of thymol that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[13]

Conclusion

While thymol iodide itself lacks a robust body of modern scientific evidence to quantify its antimicrobial spectrum, its historical use is supported by the well-documented, broad-spectrum antifungal and antibacterial properties of its primary component, thymol. Thymol exhibits significant in vitro activity against a wide range of pathogenic bacteria and fungi, primarily by disrupting their cell membranes. The presence of iodine in thymol iodide would theoretically contribute to its antiseptic properties through its own potent and broad-spectrum antimicrobial mechanisms. Future research is warranted to specifically evaluate the antimicrobial efficacy of thymol iodide and to investigate any potential synergistic effects between thymol and iodine within this compound.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Articles [globalrx.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria [mdpi.com]

- 6. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Antibacterial Activity of Thymol Against Drug-Resistant Streptococcus iniae and Its Protective Effect on Channel Catfish (Ictalurus punctatus) [frontiersin.org]

- 9. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Fungicidal Activity of Thymol against Fusarium graminearum via Inducing Lipid Peroxidation and Disrupting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating the Antibacterial Activity and Mode of Action of Thymol-Loaded Chitosan Nanoparticles Against Plant Bacterial Pathogen Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Thymol Iodide's Antifungal Mechanism of Action: A Technical Whitepaper

Introduction

Thymol iodide, a compound synthesized from thymol and iodine, has a history of use as an antiseptic and antifungal agent.[1][2] While its empirical use is documented, a detailed, contemporary understanding of its core mechanism of action against fungi at a molecular level is not extensively characterized in recent scientific literature. This technical guide synthesizes the known antifungal properties of its constituent components—thymol and iodine—to propose a comprehensive mechanism of action for thymol iodide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.

The proposed mechanism suggests that thymol iodide exerts a multi-pronged antifungal effect, leveraging the distinct yet potentially synergistic actions of thymol and iodine. The thymol moiety primarily targets the fungal cell membrane and its critical components, while the iodine component inflicts broader damage through oxidation and disruption of essential macromolecules.[3]

Proposed Core Mechanism of Action

The antifungal activity of thymol iodide is likely a composite of the individual actions of thymol and iodine, potentially enhanced by their combined chemical nature. The lipophilic thymol component may facilitate the transport of the molecule across the fungal cell membrane, allowing the iodine to exert its potent antimicrobial effects intracellularly.

1. Disruption of Fungal Cell Membrane Integrity by the Thymol Moiety

A primary and well-documented antifungal action of thymol is the disruption of the fungal cell membrane's structure and function. This is achieved through several interconnected processes:

-

Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Thymol has been shown to interfere with the ergosterol biosynthesis pathway.[4][5] This disruption leads to a decrease in ergosterol content, resulting in altered membrane permeability and, ultimately, cell lysis.

-

Increased Membrane Permeability: By intercalating with the lipid bilayer, thymol disrupts the packing of fatty acyl chains, leading to an increase in membrane fluidity and permeability. This compromises the cell's ability to maintain its internal environment, causing leakage of essential ions and small molecules, and contributing to cell death.

2. Broad-Spectrum Macromolecular Damage by the Iodine Moiety

Iodine is a potent oxidizing agent with a broad spectrum of antimicrobial activity. Its primary mechanism involves the disruption of proteins and nucleic acids.[3] Free iodine can rapidly penetrate the fungal cell and is thought to cause:

-

Oxidation of Cellular Components: Iodine oxidizes key amino acids (such as cysteine and methionine), nucleotides, and fatty acids. This leads to the denaturation of essential enzymes and structural proteins, as well as damage to DNA and RNA, thereby inhibiting vital cellular processes.[6][7]

-

Disruption of Electron Transport and Energy Production: By denaturing enzymes involved in the respiratory chain, iodine can disrupt cellular respiration and ATP synthesis, leading to a rapid cessation of metabolic activity.

3. Induction of Oxidative Stress

Both thymol and iodine are implicated in the generation of reactive oxygen species (ROS) within fungal cells.[3] This leads to a state of severe oxidative stress, characterized by:

-

Lipid Peroxidation: Increased ROS levels can lead to the peroxidation of polyunsaturated fatty acids in the cell membrane, further compromising its integrity and function.

-

Damage to Proteins and Nucleic Acids: ROS can cause oxidative damage to proteins and DNA, contributing to loss of function and genetic instability.

4. Potential for Synergistic Action

The combination of thymol and iodine in a single molecule may lead to synergistic or additive antifungal effects. The membrane-disrupting action of thymol could facilitate the entry of the compound into the fungal cell, thereby increasing the intracellular concentration of iodine and enhancing its cytotoxic effects.

Quantitative Data on Antifungal Activity

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference(s) |

| Aspergillus niger | 250 | 500 | - | [8] |

| Penicillium commune | 250 | 500 | - | [8] |

| Fusarium graminearum | - | - | 26.3 (average for 59 isolates) | [4] |

| Candida albicans | 39 | - | - | [9] |

| Candida krusei | 39 | - | - | [9] |

| Candida tropicalis | 78 | - | - | [9] |

| Microsporum canis | 4.8–9.7 | 9.7–31 | - | [10] |

| Aspergillus awamori | - | - | 2.2-2.3 (log10 mg/L) | [1] |

| Botrytis aclada | - | - | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antifungal activity of compounds like thymol.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

-

Methodology: The broth microdilution method is commonly used.

-

A serial two-fold dilution of the test compound (e.g., thymol dissolved in a suitable solvent like ethanol) is prepared in a 96-well microtiter plate containing a fungal growth medium (e.g., Sabouraud Dextrose Broth).

-

Each well is inoculated with a standardized fungal suspension (e.g., 10^6 CFU/mL).

-

The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

-

To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[10][11]

-

2. Ergosterol Content Assay

-

Methodology:

-

Fungal cells are cultured with and without the test compound.

-

The cells are harvested, and the cell pellets are saponified with alcoholic potassium hydroxide.

-

The non-saponifiable fraction, containing ergosterol, is extracted with n-heptane.

-

The ergosterol content in the extract is quantified spectrophotometrically by scanning the absorbance between 230 and 300 nm. The presence of two characteristic peaks at 281.5 nm and 290 nm, and a shoulder at 272 nm, is indicative of ergosterol. The amount of ergosterol is calculated based on the absorbance values.[9]

-

3. Assessment of Cell Membrane Integrity (Propidium Iodide Staining)

-

Methodology:

-

Fungal hyphae or cells are treated with the test compound for a specified duration.

-

The cells are then incubated with a solution of propidium iodide (PI).

-

PI is a fluorescent dye that can only enter cells with compromised membranes.

-

The stained cells are observed under a fluorescence microscope. The presence of red fluorescence indicates damage to the cell membrane.[4][11]

-

Visualizations

Diagram 1: Proposed Antifungal Mechanism of Action of Thymol Iodide

Caption: Proposed multi-target mechanism of thymol iodide against fungi.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for MIC and MFC determination.

Diagram 3: Logical Relationship of Cellular Targets

Caption: Interplay of thymol and iodine components on fungal targets.

Conclusion

The antifungal mechanism of thymol iodide is proposed to be a robust, multi-target process that combines the membrane-disrupting capabilities of thymol with the broad-spectrum oxidative damage induced by iodine. This dual action likely hinders the development of fungal resistance and results in potent fungicidal activity. While further research is required to fully elucidate the specific interactions and potential synergistic effects within the thymol iodide molecule, the existing evidence for its constituent components provides a strong foundation for its continued investigation and potential development as a valuable antifungal agent. This whitepaper serves as a guide for researchers to build upon this foundational knowledge in their efforts to combat fungal infections.

References

- 1. Antifungal Activity of Thymol against Aspergillus awamori and Botrytis aclada Isolated from Stored Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Articles [globalrx.com]

- 4. The Fungicidal Activity of Thymol against Fusarium graminearum via Inducing Lipid Peroxidation and Disrupting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thymol Iodide | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Antifungal Activity of Thymol against the Main Fungi Causing Fruit Rot in In Vitro Conditions [mdpi.com]

- 9. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Understanding the Stability and Degradation of Thymol Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol iodide, a compound synthesized from thymol and iodine, has a history of use as an antiseptic and disinfectant. Its efficacy and safety are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of thymol iodide. Due to a notable lack of in-depth, publicly available stability studies, this document synthesizes known qualitative data, outlines potential degradation pathways based on chemical principles, and provides generalized experimental protocols for stability-indicating studies in line with regulatory expectations. This guide aims to be a foundational resource for researchers and professionals in drug development, highlighting the need for further investigation into the stability profile of this compound.

Introduction

Thymol iodide, also known by synonyms such as dithymol diiodide, is a reddish-brown powder with a slight aromatic odor.[1] It is practically insoluble in water but soluble in organic solvents like chloroform and ether.[1] Historically, it has been utilized for its antiseptic properties. The stability of any active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Degradation of an API can lead to loss of potency, altered bioavailability, and the formation of potentially toxic byproducts. For thymol iodide, an iodine-containing aromatic compound, understanding its stability profile under various environmental conditions is paramount for formulation development, defining storage conditions, and establishing a valid shelf-life.

This guide summarizes the known stability information for thymol iodide, details general methodologies for conducting comprehensive stability studies, and proposes potential degradation pathways.

Physicochemical Properties and Known Stability Profile

Thymol iodide's stability is significantly influenced by its physical and chemical characteristics. The available data, primarily from safety data sheets and chemical compendia, provide a qualitative understanding of its stability.

Table 1: Physicochemical Properties of Thymol Iodide

| Property | Value | References |

| Chemical Formula | C₂₀H₂₄I₂O₂ | |

| Molecular Weight | 550.21 g/mol | |

| Appearance | Reddish-brown or reddish-yellow powder | [1] |

| Odor | Slight aromatic odor | [1] |

| Solubility | Insoluble in water; Soluble in chloroform and ether; Slightly soluble in alcohol. | [1] |

| Storage Conditions | Keep refrigerated (2-8°C), in tightly closed, light-resistant containers. | [2] |

Known Instabilities

The primary degradation factor identified for thymol iodide is its sensitivity to light and heat.

-

Photostability: Thymol iodide is known to be light-sensitive and will lose iodine upon exposure to light.[1] This is a critical consideration for packaging and storage.

-

Thermal Stability: The compound is also sensitive to heat. Hazardous decomposition products upon heating include carbon oxides and hydrogen iodide.[2]

Currently, there is a lack of publicly available quantitative data from systematic forced degradation studies to precisely define the kinetics and extent of degradation under specific light and thermal conditions.

Potential Degradation Pathways

In the absence of specific studies on thymol iodide, potential degradation pathways can be inferred from the general chemical behavior of iodinated phenols and related compounds. The primary degradation route is likely the cleavage of the carbon-iodine bond.

Caption: Hypothetical Degradation Pathways of Thymol Iodide.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to break the C-I bond, leading to the formation of free radicals. This would result in the liberation of elemental iodine, which is consistent with the observation that the compound "loses iodine." The remaining organic moiety could undergo further reactions, such as dimerization or reaction with oxygen.

Thermal Degradation

Elevated temperatures can also induce the homolytic cleavage of the C-I bond, releasing iodine vapor. At higher temperatures, further decomposition of the aromatic structure could lead to the formation of carbon oxides.

Oxidative Degradation

Although not explicitly documented, thymol iodide may be susceptible to oxidation, particularly in the presence of common pharmaceutical oxidants (e.g., peroxides). Oxidation could potentially target the phenolic hydroxyl group or the aromatic ring, leading to the formation of quinone-type structures or ring-opened products.

Hydrolytic Degradation

The stability of thymol iodide in aqueous media at different pH values has not been reported. While generally insoluble in water, hydrolysis could occur in suspension or in the presence of co-solvents. Under acidic or basic conditions, the ether linkage in the dimeric structure (dithymol diiodide) could be susceptible to cleavage.

Experimental Protocols for Stability and Degradation Studies

To address the gap in knowledge, rigorous stability testing of thymol iodide is necessary. The following sections outline general experimental protocols for forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. These protocols would need to be adapted and optimized specifically for thymol iodide.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Caption: General Workflow for a Forced Degradation Study.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Conditions | Sampling Time Points |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 hours |

| Oxidative | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours |

| Thermal (Solid) | 80°C in a controlled oven | 0, 1, 3, 7 days |

| Photolytic (Solid) | ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter) | End of exposure |

Methodology:

-

Sample Preparation: Prepare solutions of thymol iodide in a suitable solvent (e.g., acetonitrile/water) at a known concentration. For solid-state studies, use the pure API.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample should be stored under protected conditions (e.g., 2-8°C, protected from light).

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Quantify the amount of thymol iodide remaining and any degradation products formed. The peak purity of the thymol iodide peak should be assessed to ensure no co-eluting degradants.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active ingredient due to degradation. A reverse-phase HPLC method with UV detection would be a suitable starting point.

Table 3: Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220-400 nm) |

| Injection Volume | 10 µL |

Method Development and Validation:

-

Method Development: The mobile phase composition and gradient should be optimized to achieve adequate separation between the thymol iodide peak and all degradation product peaks generated during the forced degradation studies.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion and Future Directions

The stability of thymol iodide is a critical area that requires significant further investigation. Current knowledge is limited to qualitative observations of its sensitivity to light and heat. For its potential use in modern pharmaceutical formulations, a thorough understanding of its degradation pathways and the development of validated stability-indicating methods are essential.

The proposed experimental protocols in this guide provide a framework for initiating comprehensive stability studies on thymol iodide. The data generated from such studies would be invaluable for:

-

Elucidating the definitive degradation pathways.

-

Identifying and characterizing degradation products.

-

Establishing appropriate storage conditions and shelf-life.

-

Developing stable and effective pharmaceutical formulations.

It is recommended that future research focuses on conducting systematic forced degradation studies and utilizing modern analytical techniques to build a robust stability profile for thymol iodide. This will be a critical step in ensuring the quality, safety, and efficacy of any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Dithymol Diiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithymol diiodide, also known as thymol iodide, is a reddish-brown or yellow crystalline powder. It is synthesized from thymol, a natural monoterpenoid phenol. This document provides detailed experimental procedures for the laboratory-scale preparation of dithymol diiodide, along with its physicochemical properties and characterization data. The primary method of synthesis involves the treatment of an alkaline solution of thymol with an iodine-potassium iodide solution.[1] Dithymol diiodide is noted for its antiseptic properties and has applications in various pharmaceutical and industrial fields. It is important to note that the commercial product is often a mixture of iodine derivatives of thymol, with the principal component being dithymol diiodide, and should contain no less than 43% iodine.[1][2]

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of dithymol diiodide is presented below. This data is essential for its identification, handling, and quality control.

| Property | Value |

| Molecular Formula | C₂₀H₂₄I₂O₂ |

| Molecular Weight | 550.21 g/mol |

| Appearance | Reddish-brown or yellow crystalline powder.[1] |

| Melting Point | Approximately 69 °C |

| Solubility | Soluble in chloroform and ether. Slightly soluble in alcohol. Insoluble in water. |

| Stability | Stable under normal conditions, but sensitive to light.[1] |

| Storage | Store in a cool, dark place in a tightly sealed, light-resistant container. |

Experimental Protocols

The following protocol outlines the step-by-step procedure for the synthesis of dithymol diiodide.

Materials and Reagents

-

Thymol (C₁₀H₁₄O)

-

Sodium Hydroxide (NaOH)

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Distilled Water

-

Ethanol (for purification)

-

Dichloromethane (for extraction)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment

-

Reaction flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

The synthesis of dithymol diiodide is based on the iodination of thymol in an alkaline medium.

Preparation of Alkaline Thymol Solution:

-

Dissolve a specific molar equivalent of thymol in an aqueous solution of sodium hydroxide. The concentration of the sodium hydroxide solution should be sufficient to completely dissolve the thymol, forming the sodium salt of thymol.

Preparation of Iodine-Potassium Iodide Solution:

-

In a separate beaker, dissolve iodine in an aqueous solution of potassium iodide. The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

Reaction:

-

Slowly add the iodine-potassium iodide solution to the alkaline thymol solution with constant stirring.

-

The reaction mixture will turn cloudy, and a precipitate of dithymol diiodide will form.

-

Continue stirring for a specified period to ensure the completion of the reaction. The exact reaction time may vary and should be monitored, for example, by thin-layer chromatography.

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with distilled water to remove any unreacted salts.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane.

-

Wash the organic solution with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified dithymol diiodide.

-

The final product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of dithymol diiodide.

Caption: Experimental workflow for the synthesis of dithymol diiodide.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of thymol is a strong activating group, directing the substitution to the ortho and para positions. In the alkaline medium, the phenoxide ion is formed, which is even more strongly activating. The iodine molecule acts as the electrophile. The likely mechanism involves the formation of a diiodinated thymol intermediate, which then undergoes oxidative coupling to form the dimeric dithymol diiodide.

Caption: Proposed reaction mechanism for dithymol diiodide formation.

References

Application Notes and Protocols: Preparation of Thymol Iodide for Antifungal Susceptibility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol iodide, a compound derived from thymol and iodine, has a history of use as an antiseptic and disinfectant.[1] Its constituent components suggest potential antifungal properties, with iodine known to disrupt microbial protein and nucleic acid structure and thymol exhibiting broad-spectrum antimicrobial activity.[2] However, a significant challenge in evaluating the antifungal efficacy of thymol iodide in vitro is its poor solubility in aqueous media and common organic solvents, which complicates the preparation of standardized solutions for susceptibility testing.[1]

These application notes provide a detailed protocol for the preparation and antifungal susceptibility testing of thymol iodide. Given its low solubility, a suspension-based broth microdilution method is described, adapted from established protocols for poorly soluble compounds and the well-studied antifungal agent, thymol. Additionally, this document summarizes available data on the antifungal activity of the related compound, thymol, and outlines the general antifungal mechanism of iodine-containing compounds.

Data Presentation

| Fungal Species | Thymol MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 39 - 125 | [3][4] |

| Candida krusei | 39 | [4] |

| Candida tropicalis | 78 | [4] |

| Aspergillus niger | 250 | [5] |